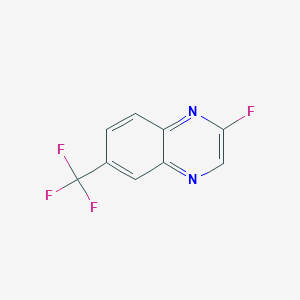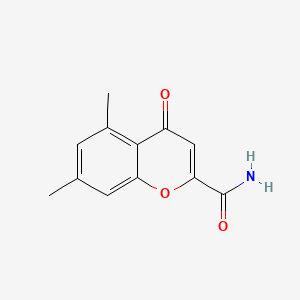
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, dimethylamino, and fluorine groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid typically involves the reaction of 4-chloro-3-(dimethylamino)-2-fluorobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boronic ester or boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phenols, boranes, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The presence of the dimethylamino and fluorine groups can influence the compound’s electronic properties and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorophenylboronic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-(Dimethylamino)phenylboronic acid: Lacks the chlorine and fluorine substituents, affecting its chemical properties and uses.
2-Fluorophenylboronic acid: Lacks both the chlorine and dimethylamino groups, leading to distinct reactivity and applications.
Uniqueness
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid is unique due to the combination of chlorine, dimethylamino, and fluorine substituents on the phenyl ring. This combination imparts specific electronic and steric properties that enhance its reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
943831-08-1 |
|---|---|
Molecular Formula |
C8H10BClFNO2 |
Molecular Weight |
217.43 g/mol |
IUPAC Name |
[4-chloro-3-(dimethylamino)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H10BClFNO2/c1-12(2)8-6(10)4-3-5(7(8)11)9(13)14/h3-4,13-14H,1-2H3 |
InChI Key |
XUXVLBNXHVJIDB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)N(C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
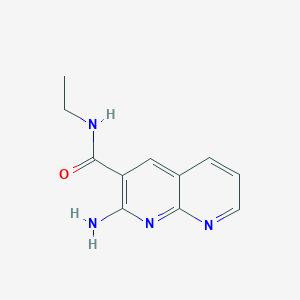


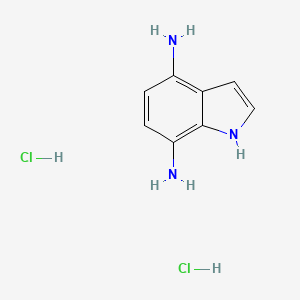
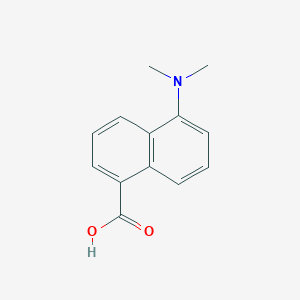
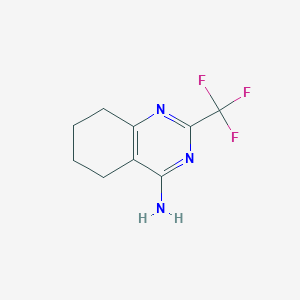
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)

![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)

